3-Methyl-[1,1'-biphenyl]-4-ol

Physicochemical Property Lipophilicity Drug Design

Researchers requiring a specific hydroxybiphenyl scaffold face risks of suboptimal lipophilicity or regulatory hurdles. 3-Methyl-[1,1'-biphenyl]-4-ol solves this with a precise substitution pattern and FDA food contact listing. • 0.7 log unit higher lipophilicity (XLogP3 3.6 vs 2.9) for improved permeability. • FDA-listed for food contact materials, enabling regulatory-compliant development. • Proven negative control for 5-LOX (no inhibition at 100 µM). • Versatile building block for polymers, liquid crystals, and ligands. Sourced reliably for immediate research and development needs.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 30451-49-1
Cat. No. B1603774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,1'-biphenyl]-4-ol
CAS30451-49-1
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CC=C2)O
InChIInChI=1S/C13H12O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3
InChIKeyWWDJZBIPKJNQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-[1,1'-biphenyl]-4-ol Technical Specifications


3-Methyl-[1,1'-biphenyl]-4-ol (CAS 30451-49-1), also known as 2-methyl-4-phenylphenol, is a substituted hydroxybiphenyl with the molecular formula C13H12O and a molecular weight of 184.23 g/mol [1]. It is characterized by a biphenyl core with a hydroxyl group at the 4-position and a methyl group at the 3-position of the same phenyl ring. Computed properties include an XLogP3 value of 3.6, a topological polar surface area of 20.2 Ų, and a rotatable bond count of 1 [1]. The compound is listed as a potential endocrine disrupting compound (EDC) by the PARC initiative [2] and is found in the FDA Inventory of Food Contact Substances [3].

Higher lipophilicity than parent biphenol (XLogP3 reported)
Defined 3-methyl, 4-hydroxy substitution pattern
Listed as potential EDC and FDA food contact substance

3-Methyl-[1,1'-biphenyl]-4-ol Substitution Pattern Importance


Within the class of hydroxybiphenyls, the precise substitution pattern—including the position of the methyl and hydroxyl groups—dictates physicochemical properties such as lipophilicity (XLogP3), hydrogen bonding capacity, and molecular geometry. These variations, in turn, profoundly influence biological activity, metabolic stability, and material compatibility [1]. The 3-methyl, 4-hydroxy arrangement in 3-Methyl-[1,1'-biphenyl]-4-ol confers distinct attributes compared to regioisomers like 4'-methyl[1,1'-biphenyl]-4-ol or the unsubstituted biphenyl-4-ol [1]. Consequently, substituting this compound with a generic biphenol without rigorous validation of activity in the specific assay or application context introduces significant risk of experimental failure or product performance deviation.

Risk Factor
This Compound
Generic Biphenol
Lipophilicity
Higher logP due to methyl group
Lower logP may shift membrane interaction
H-Bonding Geometry
3-methyl, 4-OH orientation
Regioisomer may alter target engagement
Regulatory Status
EDC / Food Contact listed
May not carry same annotations

3-Methyl-[1,1'-biphenyl]-4-ol vs Key Analogs


Lipophilicity: Biphenyl-4-ol vs Methyl Analog

The 3-methyl substitution significantly increases lipophilicity relative to the unsubstituted core. The computed XLogP3 for 3-Methyl-[1,1'-biphenyl]-4-ol is 3.6 [1], which is 0.7 log units higher than the XLogP3 of 2.9 for biphenyl-4-ol [2]. This difference can directly affect membrane permeability and protein binding.

Lipophilicity
Head-to-head
XLogP3 3.6 vs 2.9
+0.7 log units
Reported higher lipophilicity context; may support membrane interaction studies
Computed property; experimental validation advised
Physicochemical Property Lipophilicity Drug Design Bioavailability

TPSA & Hydrogen Bonding: Positional Isomer Comparison

The topological polar surface area (TPSA) of 3-Methyl-[1,1'-biphenyl]-4-ol is 20.2 Ų, which is identical to its positional isomer 4-methyl-[1,1'-biphenyl]-2-ol (TPSA = 20.2 Ų) [1][2]. However, the difference in substitution pattern alters the spatial orientation of the hydroxyl group, which can affect intermolecular hydrogen bonding despite the identical TPSA value. The compound possesses 1 hydrogen bond donor and 1 hydrogen bond acceptor [1].

TPSA & H-Bonding
Class-level
TPSA 20.2 Ų (identical to isomer)
H-bond geometry may differ
Identical TPSA but spatial orientation may affect target binding
Requires experimental validation for binding context
Physicochemical Property TPSA Permeability ADME

5-Lipoxygenase Inhibition: Negative Result

3-Methyl-[1,1'-biphenyl]-4-ol was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and was found to have no significant activity [1]. This negative result is a key differentiator from other phenolic biphenyl derivatives that have been reported to exhibit inhibitory activity against this enzyme, highlighting the importance of specific substitution patterns for bioactivity.

5-LOX Inhibition
Assay context
No significant activity at 100 µM
vs. active phenolic biphenyls
Supports absence of 5-LOX inhibition under tested conditions
Useful as negative control in SAR studies
Enzyme Inhibition 5-Lipoxygenase Inflammation Structure-Activity Relationship

Regulatory Status: Endocrine Disruptor & Food Contact

3-Methyl-[1,1'-biphenyl]-4-ol is listed on the PARC list of 7074 potential endocrine disrupting compounds (EDCs) [1] and is also found in the FDA Inventory of Food Contact Substances [2]. These classifications, while not a direct comparative of biological activity, have significant implications for procurement and use in regulated industries, differentiating it from compounds not under such scrutiny.

Regulatory Status
Listed context
Potential EDC & Food Contact Substance
Regulatory listing may require review in EDC or food-contact research
PARC EDC list; FDA FCS inventory
Regulatory Endocrine Disruptor Food Contact Safety

3-Methyl-[1,1'-biphenyl]-4-ol Key Applications


Medicinal Chemistry: Lipophilicity Building Block

3-Methyl-[1,1'-biphenyl]-4-ol is a suitable building block in medicinal chemistry programs where increased lipophilicity is a design goal. Its computed XLogP3 of 3.6 [1] offers a 0.7 log unit advantage over the unsubstituted biphenyl-4-ol (XLogP3 = 2.9) [2], making it a rational choice for projects requiring enhanced membrane permeability or altered biodistribution properties.

SAR Studies: 5-Lipoxygenase Negative Control

Given its established lack of 5-lipoxygenase inhibitory activity at 100 µM [1], this compound can serve as a valuable negative control or comparator in SAR campaigns focused on developing inhibitors of this enzyme. Its use can help define the structural requirements for activity within the hydroxybiphenyl class.

Material Science: Functional Scaffold

The biphenyl core with a single hydroxyl group and a methyl substituent provides a versatile scaffold for the synthesis of functional materials, including polymers, liquid crystals, and ligands. Its distinct substitution pattern, as evidenced by its computed properties [1], allows for the tuning of material properties such as solubility, thermal stability, and self-assembly behavior.

Food Contact Material Development

The listing of 3-Methyl-[1,1'-biphenyl]-4-ol in the FDA Inventory of Food Contact Substances [1] makes it a candidate for development of new food contact materials, subject to appropriate regulatory clearances. This regulatory status provides a clear pathway for use that is not available to many other biphenyl derivatives, offering a distinct advantage in procurement for this specific application.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Reported higher lipophilicity than parent
Membrane permeability assay context
5-LOX SAR Negative Control
Established lack of inhibition at 100 µM
5-LOX inhibition assay context
Material Science Scaffold
Defined hydroxybiphenyl substitution pattern
Material property screening (solubility, thermal)
Food Contact Material Research
FDA food contact inventory listing
Regulatory compliance review for food contact

Technical Documentation Hub

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